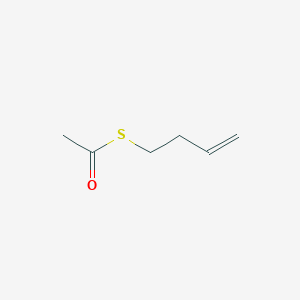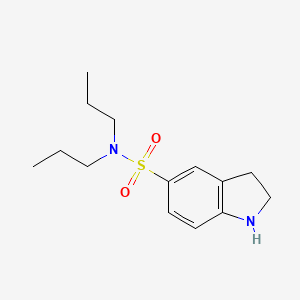![molecular formula C23H25BrN2O4S B15096621 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a bromonaphthalene moiety, a phenylsulfonyl piperazine group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.
Ether Formation: The bromonaphthalene intermediate is then reacted with an appropriate alcohol under basic conditions to form the 1-[(6-Bromonaphthalen-2-yl)oxy] group.
Piperazine Derivative Formation: The phenylsulfonyl piperazine is synthesized separately through the reaction of piperazine with phenylsulfonyl chloride.
Final Coupling: The final step involves coupling the bromonaphthalene ether with the phenylsulfonyl piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol is unique due to its combination of a bromonaphthalene moiety and a phenylsulfonyl piperazine group, which imparts distinct chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C23H25BrN2O4S |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C23H25BrN2O4S/c24-20-8-6-19-15-22(9-7-18(19)14-20)30-17-21(27)16-25-10-12-26(13-11-25)31(28,29)23-4-2-1-3-5-23/h1-9,14-15,21,27H,10-13,16-17H2 |
InChI-Schlüssel |
HCRWKKPJYKFKIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


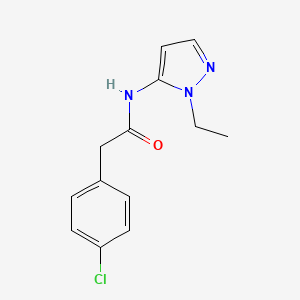


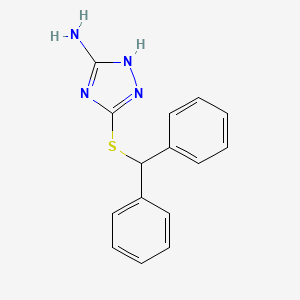
![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
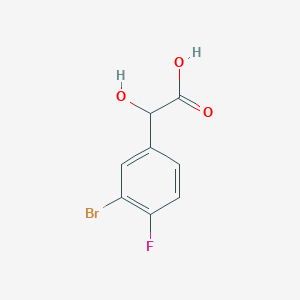
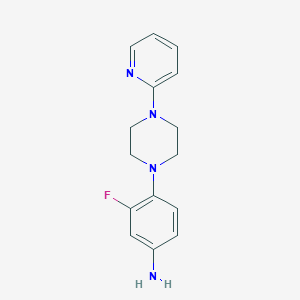

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)


![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
